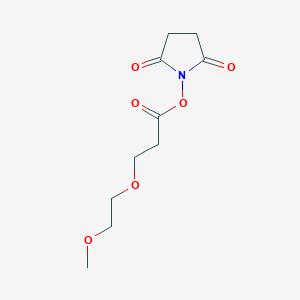

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

Descripción general

Descripción

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is a chemical compound with the molecular formula C10H15NO6. It is a derivative of pyrrolidinone and is commonly used as a reagent in organic synthesis. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 3-(2-methoxyethoxy)propanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the ester bond. The reaction is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include amides, thioesters, or ethers.

Hydrolysis Products: The major products of hydrolysis are 3-(2-methoxyethoxy)propanoic acid and 2,5-dioxopyrrolidin-1-yl.

Aplicaciones Científicas De Investigación

Applications Overview

-

Bioconjugation

- The compound is widely used in the synthesis of bioconjugates due to its ability to react with amines and other nucleophiles. This property is crucial for the development of targeted therapies and diagnostic agents.

-

Drug Delivery Systems

- As a part of polymeric drug delivery systems, it enhances the solubility and stability of therapeutic agents, allowing for controlled release profiles.

-

Protein Modification

- NHS esters like 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate are employed to modify proteins for various applications, including the development of antibody-drug conjugates (ADCs).

-

Synthesis of Peptide Conjugates

- The compound facilitates the coupling of peptides to various carriers, improving their pharmacokinetic properties.

Bioconjugation in Targeted Therapy

A study demonstrated the use of NHS-M-DPEG in attaching cytotoxic drugs to antibodies. The conjugation process resulted in enhanced efficacy against cancer cells while minimizing off-target effects. The study highlighted that the use of this compound allowed for precise control over drug loading and distribution within the target tissues.

Development of Antibody-Drug Conjugates (ADCs)

In a research project focused on ADCs, this compound was used to link an anti-cancer antibody with a potent cytotoxic agent. The resulting ADC exhibited improved therapeutic indices compared to traditional chemotherapeutics, showcasing its potential in cancer treatment protocols.

Data Table: Comparison of Applications

| Application | Description | Benefits |

|---|---|---|

| Bioconjugation | Attaching drugs to biomolecules | Targeted delivery, reduced side effects |

| Drug Delivery Systems | Enhancing solubility and stability | Controlled release, improved bioavailability |

| Protein Modification | Modifying proteins for therapeutic use | Enhanced stability and activity |

| Synthesis of Peptide Conjugates | Coupling peptides with carriers | Improved pharmacokinetics |

Mecanismo De Acción

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate involves its ability to form covalent bonds with target molecules. This property is utilized in the modification of proteins and peptides, where the compound reacts with specific amino acid residues to alter their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparación Con Compuestos Similares

- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate

- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-methoxyethoxy)ethoxy)propanoate

- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate

Uniqueness: 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is unique due to its specific ester linkage and the presence of the 2-methoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification of biomolecules .

Actividad Biológica

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate, also known by its CAS number 1127247-34-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H15NO6

- Molecular Weight : 245.23 g/mol

- CAS Number : 1127247-34-0

Biological Activity Overview

Research indicates that compounds related to 2,5-Dioxopyrrolidin-1-yl structures often exhibit significant biological activities, particularly in the realms of anticonvulsant and analgesic effects. The following sections detail specific findings related to this compound.

Anticonvulsant Activity

Several studies have demonstrated the anticonvulsant properties of derivatives of 2,5-Dioxopyrrolidin-1-yl compounds. For instance:

-

Study Findings :

- A focused set of hybrid pyrrolidine-2,5-dione derivatives showed broad-spectrum protective activity in mouse models for seizures. The maximal electroshock (MES) test and pentylenetetrazole-induced seizures were particularly highlighted.

- Compound 22 , a derivative, exhibited potent anticonvulsant activity with effective doses (ED50) of 23.7 mg/kg (MES) and 22.4 mg/kg (6 Hz test) .

- Mechanism of Action :

Analgesic Properties

The compound has also been investigated for its analgesic effects:

- Pain Models :

- Comparative Efficacy :

Research Findings and Case Studies

A comprehensive review of literature reveals several case studies emphasizing the biological activity of this compound:

| Study | Findings | Models Used |

|---|---|---|

| Study A | Anticonvulsant activity with ED50 values indicating strong efficacy | MES, PTZ Seizure Models |

| Study B | Significant analgesic effects observed in formalin-induced pain models | Formalin Test |

| Study C | Multitargeted mechanisms contributing to both anticonvulsant and analgesic properties | Various Animal Models |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSXKORGOVQCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

174569-25-6 | |

| Record name | Methoxypolyethylene glycol-succinimidyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174569-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.